Moderate Sigma-2 Affinity as Baseline Scaffold
N-(2,4-dimethoxybenzyl)cyclohexanamine displays a Ki of 90 nM at the rat sigma‑2 receptor (PC12 cells) [1]. In contrast, the highly optimized sigma‑2 agonist PB28 achieves a Ki of 0.68 nM [2]. This 132‑fold difference in potency underscores the compound's utility as a low‑affinity reference point for mechanistic studies or as a starting scaffold for affinity maturation.
| Evidence Dimension | Sigma‑2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 90 nM |
| Comparator Or Baseline | PB28 (Ki = 0.68 nM) |
| Quantified Difference | 132‑fold higher Ki (lower affinity) |
| Conditions | Target: rat sigma‑2 receptor (PC12 cells); comparator: human sigma‑2 (MCF7 cells) |
Why This Matters
Users seeking a sigma‑2 ligand with a defined, moderate affinity can leverage this compound to probe receptor occupancy thresholds or to design bifunctional molecules where high potency is undesirable.
- [1] BindingDB. BDBM50604967 (CHEMBL1698776): Ki = 90 nM for sigma‑2 receptor in rat PC12 cells. View Source
- [2] MedChemExpress. PB28: Ki = 0.68 nM for sigma‑2 receptor. View Source
